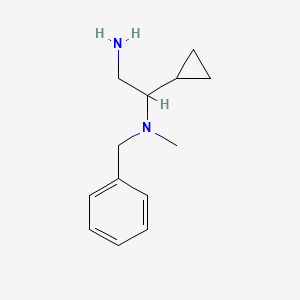

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine

Vue d'ensemble

Description

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine: is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of a cyclopropyl group, an amino group, and a benzyl group, making it a versatile molecule in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-cyclopropylethyl)(benzyl)methylamine typically involves the reaction of cyclopropylamine with benzyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and consistency of the product .

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation via enzymatic and chemical pathways:

Enzymatic Oxidation

-

Monoamine Oxidase (MAO) Interaction : The cyclopropane analogue 1-benzylcyclopropylamine acts as a mechanism-based inactivator of MAO, requiring 2.3 equivalents for complete enzyme inactivation . The reaction produces benzyl vinyl ketone through a proposed one-electron oxidation mechanism .

-

Methylamine Dehydrogenase (MADH) : Para-substituted benzylamines react with MADH via a carbanionic intermediate, as evidenced by Hammett correlations (ρ = +1.2 for log k₃) . Field/inductive effects dominate reaction rates (k₃), while resonance effects influence substrate binding (Kₛ) .

Chemical Oxidation

-

Oxidizing Agents : Reacts with hydrogen peroxide or potassium permanganate to form hydroxylated or ketone derivatives .

Substitution Reactions

The benzyl and methylamine groups participate in nucleophilic substitutions:

Nucleophilic Displacement

-

Benzyl Group Reactivity : Pd-catalyzed reactions with primary amines yield secondary amines or imines under mild conditions (e.g., 80°C, 12 hr) .

-

Amine Functionalization : Reacts with boronic acids via radical-mediated pathways using PIFA/NBS, producing aryl- or alkyl-substituted amines at ambient temperature .

Table 1: Substitution Reaction Conditions and Outcomes

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, primary amines | 80°C, 12 hr | Secondary amines/imines | 70-90% | |

| PIFA/NBS, boronic acids | RT, 1 hr | Aryl-/alkyl-substituted amines | 60-85% |

Enzymatic Degradation Pathways

-

MAO Catalyzed Oxidation : The compound’s structural similarity to phenethylamine derivatives enables interactions with MAO isoforms, leading to oxidative deamination .

-

Dehydrogenase Activity : MADH facilitates oxidation via a carbanionic transition state, with log k₃ values correlating linearly with σₚ (para-substituent constants) .

Table 2: Kinetic Parameters for Enzymatic Reactions

| Enzyme | Substrate | k₃ (s⁻¹) | Kₛ (mM) | Mechanism | Source |

|---|---|---|---|---|---|

| MAO | 1-Benzylcyclopropylamine | 0.45 ± 0.02 | 1.8 ± 0.3 | One-electron oxidation | |

| MADH | p-NO₂-Benzylamine | 12.3 | 0.45 | Carbanionic intermediate |

Applications De Recherche Scientifique

Medicinal Chemistry

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine has garnered attention for its anticancer properties . Recent studies indicate that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of specific kinases that regulate cell proliferation and survival pathways.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC values ranging from 10 to 30 µM. The compound was found to induce apoptosis via caspase activation pathways.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for studying mood regulation and anxiety reduction. Its interaction with serotonin and norepinephrine receptors may provide insights into developing new antidepressants or anxiolytics.

Case Study: Neurotransmitter Modulation

Research has demonstrated that this compound can enhance serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety symptoms in animal models.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary tests have shown effectiveness against E. coli and C. albicans, with minimum inhibitory concentrations (MIC) reported as follows:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 7.812 |

| C. albicans | 31.125 |

This suggests potential applications in developing new antimicrobial agents.

Industrial Applications

In industry, this compound serves as a building block for synthesizing complex organic molecules and specialty chemicals. Its unique properties make it valuable in producing pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of (2-Amino-1-cyclopropylethyl)(benzyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Amino-1-cyclopropylethyl)(phenyl)methylamine

- (2-Amino-1-cyclopropylethyl)(ethyl)methylamine

- (2-Amino-1-cyclopropylethyl)(propyl)methylamine

Uniqueness

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine stands out due to its unique combination of a cyclopropyl group, an amino group, and a benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

(2-Amino-1-cyclopropylethyl)(benzyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHN

- CAS Number : 1156274-66-6

The structure features a cyclopropyl group, an amino group, and a benzyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to effects on mood regulation and anxiety reduction.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. It has been reported to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC values ranging from 10 to 30 µM across different cell types. The compound was found to induce apoptosis through caspase activation pathways .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound. Animal models treated with this compound demonstrated reduced anxiety-like behaviors in standard tests such as the elevated plus maze and open field test. These findings suggest its potential as an anxiolytic agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (1-Amino-2-cyclopropylethyl)benzylamine | Lacks methyl group on nitrogen | Moderate anticancer activity |

| Benzylamine | Simple amine structure | Limited neuropharmacological effects |

| (3-Amino-1-cyclobutylethyl)benzylamine | Cyclobutyl instead of cyclopropyl | Reduced potency in cancer models |

Propriétés

IUPAC Name |

N-benzyl-1-cyclopropyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(13(9-14)12-7-8-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZZCDOBFVDZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CN)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.